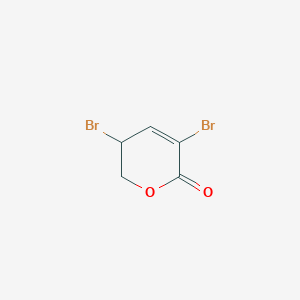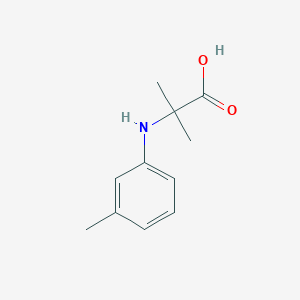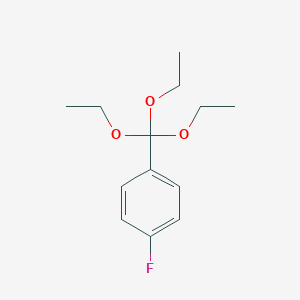
Dextran
説明
Dextran is a polysaccharide (sugar) that has water-binding properties for skin, making it an excellent ingredient for maintaining hydration . It is often combined with peptides in powder form to improve stability and compatibility with different types of skin care formulas . Dextran is a sterile, nonpyrogenic preparation of low molecular weight dextran (average mol. wt. 40,000) in 5% Dextrose Injection or 0.9% Sodium Chloride Injection . It is administered by intravenous infusion .
Synthesis Analysis
Dextran is synthesized by a reaction catalyzed by dextransucrase, which synthesizes dextran by hydrolysis of the glycosidic bond of sucrose and uses the released energy to transfer d-glucopyranosyl residues to the growing polymer, concomitantly releasing fructose . A recent study has shown that Acetalated dextran (Ac-DEX) is a pH-responsive dextran derivative polymer. Prepared by a simple acetalation reaction, Ac-DEX has tunable acid-triggered release profile .Molecular Structure Analysis
Dextran is composed of a linear chain of d-glucoses linked by α- (1→6) bonds, with possible branches of d-glucoses linked by α- (1→4), α- (1→3), or α- (1→2) bonds, which can be low (<40 kDa) or high molecular weight (>40 kDa) . The characteristics of dextran depend on the LAB or enzyme of origin, which makes each dextran unique in terms of molecular structure, molecular weight, and branching, which cause variations in the viscosity and flexibility, and thermal and rheological properties .Chemical Reactions Analysis
Dextranase is a type of hydrolase that is responsible for catalyzing the breakdown of high-molecular-weight dextran into low-molecular-weight polysaccharides. This process is called dextranolysis . A recent study has shown that the hydrolysates of dextran were basically isomalto-triose (more than 73%) without glucose, and the type of hydrolysates tended to be relatively stable in 30 min .Physical And Chemical Properties Analysis
Dextran has commercial interest because its solubility, viscosity, and thermal and rheological properties allow it to be used in food, pharmaceutical, and research areas . Physical–chemical investigations suggested that RSG7 dextran possessed excellent viscosity at high concentration, low temperature, and high pH .科学的研究の応用
Polymeric Carriers in Drug Delivery Systems : Dextran is extensively studied as a polymeric carrier in novel drug delivery systems, particularly for antitumor drugs. It enhances blood permanence time and reduces kidney ultrafiltration, thus improving therapeutic effects and cytotoxicity of chemotherapeutic agents (Varshosaz, 2012).
Dextran as Nanoscale Drug Carriers : Its biocompatible and nonimmunogenic properties make dextran a promising candidate for drug-delivery systems. Recent advancements allow for precise control over its sequence, modifying its structures to improve properties like hydrophilicity and pH sensitivity, thus expanding its applications in gene transfection and drug delivery (Huang & Huang, 2018).
Targeted and Sustained Delivery of Therapeutic and Imaging Agents : Dextrans have evolved from plasma volume expanders to carriers for drugs, proteins/enzymes, and imaging agents. Their conjugation with therapeutic agents alters pharmacokinetics and pharmacodynamics, resulting in enhanced efficacy and reduced toxicity (Mehvar, 2000).
Biomedical Applications of Dextran Nanoparticles : Dextran nanoparticles have shifted the paradigm in bacterial exopolysaccharide-based biomedical applications. Their superior aqueous solubility, high cargo capacity, and biocompatibility make them suitable for nanomedicine, nanodrug carriers, and nanobiosensors (Banerjee & Bandopadhyay, 2016).
Antithrombotic Effects : Dextran has been shown to inhibit mannose receptor-mediated clearance of tissue-type plasminogen activator (t-PA), contributing to its antithrombotic effect. This inhibition results in increased t-PA concentrations in plasma, which improves thrombus lysability (Noorman et al., 1997).
Cytoprotective Effects Under Oxidative Stress : Recent studies reveal that dextrans can protect cells from oxidative stress, associated with the induction of the Keap1/Nrf2/ARE signaling pathway. This insight may aid in developing novel dextran-based drug delivery approaches (Chechushkov et al., 2016).
Acid-Responsive Biodegradable Material : Acetal-derivatized dextran has emerged as an acid-responsive, biodegradable material beneficial for therapeutic applications. It can load both hydrophobic and hydrophilic cargoes, showing potential in vaccine applications (Bachelder et al., 2008).
作用機序
Target of Action
Dextran is a complex branched glucan composed of a linear chain of D-glucoses linked by α-(1→6) bonds, with possible branches of D-glucoses linked by α-(1→4), α-(1→3), or α-(1→2) bonds . The primary targets of dextran are red blood cells (RBCs) and the vascular endothelium . Dextran forms a coating on RBCs, maintaining their electronegative charge and preventing RBC sludging that occurs in shock . It also binds to thrombocytes, erythrocytes, and vascular endothelium, amplifying their electronegativity and thereby reducing platelet adhesiveness and erythrocyte aggregation .
Mode of Action
Dextran’s mode of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors . This process enhances endogenous fibrinolysis . Dextran also exerts its antithrombotic effects by increasing the electronegativity of erythrocytes, platelets, and vascular endothelium, thus reducing erythrocyte aggregation and platelet adhesiveness .
Biochemical Pathways
Dextran is synthesized by lactic acid bacteria (LAB) or their enzymes in the presence of sucrose . The enzymes join dextran’s α-1,6 glycosidic bonds to make glucose, exodextranases, or isomalto-oligosaccharides (endodextranases) . The characteristics of dextran in terms of molecular weight and branches depend on the producing strain .
Pharmacokinetics
Various physical and chemical properties like hydrophilic-lipophilic balance, molecular size and shape, flexibility, and charge influence the pharmacokinetics of dextran . Metabolism of dextrans by dextranases and extrarenal excretion account for only 2–10% of the total drug expelled from the body .
Result of Action
The molecular and cellular effects of dextran’s action include increased endothelial cell viability, decreased endothelial cell ability to attach to culture plates, and decreased leukocyte adhesion to endothelial cells . Dextran also increases protein and mRNA expression of intercellular adhesion molecule 1 (ICAM-1) and vascular cell adhesion molecule 1 (VCAM-1) in a concentration and time-dependent manner .
Action Environment
Environmental factors such as pH can influence the action, efficacy, and stability of dextran . For instance, the release, productivity, and product specificity of dextransucrases, which synthesize dextran, are influenced by the environmental pH . Additionally, the use of alternative cost-effective and renewable carbon sources for dextran production can improve the overall economy of dextran production .
将来の方向性
特性
IUPAC Name |
2,3,4,5-tetrahydroxy-6-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhexanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32O16/c19-1-5(21)9(23)10(24)6(22)3-31-17-16(30)14(28)12(26)8(34-17)4-32-18-15(29)13(27)11(25)7(2-20)33-18/h1,5-18,20-30H,2-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZWBNHMXJMCXLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC(C(C(C(C=O)O)O)O)O)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32O16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864149 | |
| Record name | Hexopyranosyl-(1->6)hexopyranosyl-(1->6)hexose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
504.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dextran 1: White to off-white hygroscopic solid; [Merck Index] White crystals; [Sigma-Aldrich MSDS] | |
| Record name | Dextran | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/13683 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Soluble | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
In preclinical studies, the mechanism of action is thought to be related to the blockage of the uptake of tissue plasminogen activator by mannose-binding receptors. This process has a direct effect by enhancing endogenous fibrinolysis. | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Dextran | |
CAS RN |
9004-54-0 | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Dextran | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dextran | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Melting Point |
>254ºC | |
| Record name | Dextran | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09255 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Q & A
Q1: Does the molecular weight of dextran vary?
A2: Yes, dextran exists in a range of molecular weights, from a few kDa to several hundred kDa. The molecular weight influences its physical properties and applications. For instance, high molecular weight dextrans (T2000) can impact sucrose crystal shape differently than low molecular weight dextrans (T40). []
Q2: What spectroscopic techniques are used to characterize dextran?
A2: Several techniques are employed, including:
- Nuclear Magnetic Resonance (NMR): Used to identify chemical shifts characteristic of dextran structure and monitor dextran efflux from stored corneas. [, ]
- Fourier Transform Infrared Spectroscopy (FTIR): Provides information on functional groups present in dextran and its derivatives. []
- Ultraviolet-Visible Spectrophotometry (UV-Vis): Used to study dextran complexation with metal ions like Cu(II) and analyze dextran levels in serum samples. [, ]
Q3: How does the molecular weight of dextran affect its application in drug delivery?
A3: Dextran’s molecular weight plays a crucial role in drug delivery:
- Low molecular weight dextrans: Clear rapidly from the injection site, making them suitable for sentinel node detection but less effective for prolonged drug release. []
- High molecular weight dextrans: Can induce a stronger immune response and may persist longer in circulation, potentially suitable for sustained drug release. [, ]
Q4: How is dextran used in affinity chromatography?
A6: Dextran can be grafted onto chromatographic media to enhance protein binding. For example, dextran-grafted Protein A media exhibited a 24% increase in immunoglobulin G binding capacity compared to non-grafted media. []
Q5: How does dextran interact with the immune system?
A7: Dextran can elicit an immune response, primarily mediated by antibodies. Studies in guinea pigs demonstrated that dextran acts as an antigen, inducing delayed dermal reactions and antibody production. This response is strain-dependent, highlighting the role of genetic factors. []
Q6: Does dextran interact with specific receptors?
A9: Yes, certain dextran derivatives exhibit receptor-mediated interactions. For example, (99m)Tc-DTPA-mannosyl-dextran binds to mannose-terminated glycoprotein receptors, facilitating targeted delivery to lymph nodes. []
Q7: How does dextran affect blood clotting?
A10: Dextran can influence blood clotting by altering blood viscosity and interacting with platelets. Low molecular weight dextrans like enoxaparin demonstrate antithrombotic properties and are used for prophylaxis against deep vein thrombosis. [, ]
Q8: Is dextran biodegradable?
A11: Yes, dextran is biodegradable. Specific bacteria, such as Flavobacterium multivorum, produce dextranases, enzymes that break down dextran. This biodegradability makes dextran a more environmentally friendly option compared to some synthetic polymers. [, ]
Q9: What are potential future directions for dextran research?
A9: Research on dextran continues to explore its vast potential in diverse areas, including:
- Drug Delivery: Developing targeted dextran conjugates for specific diseases like cancer. []
- Biomaterials: Utilizing dextran-based hydrogels for tissue engineering and regenerative medicine. []
- Biosensors: Exploiting dextran’s properties for the development of sensitive and specific biosensing platforms. []
Q10: Are there alternatives to dextran in its various applications?
A10: Yes, depending on the specific application, alternatives to dextran include:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,4-Dihydro-2H-spiro[naphthalene-1,4'-piperidine]](/img/structure/B179196.png)








![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

